molecular formula C23H26N4O2S B11073916 (5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B11073916
M. Wt: 422.5 g/mol
InChI Key: NZDWGKYQRNPJEQ-LTGZKZEYSA-N
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Description

5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a dimethylaminophenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-(4-methoxyphenyl)piperazin-1-yl)thiazol-4(5H)-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of a thiazole ring, piperazine moiety, and dimethylaminophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C23H26N4O2S/c1-25(2)18-6-4-17(5-7-18)16-21-22(28)24-23(30-21)27-14-12-26(13-15-27)19-8-10-20(29-3)11-9-19/h4-11,16H,12-15H2,1-3H3/b21-16+

InChI Key

NZDWGKYQRNPJEQ-LTGZKZEYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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